2,7-Naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,7-naphthyridine derivatives can be achieved through various methods. These methods include cyclocondensation or intramolecular cyclization of pyridine derivatives, with most derivatives being obtained from non-cyclic substrates or quinoline derivatives. Cyclocondensations of acyclic compounds and the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines have also been used to synthesize the 2,7-naphthyridine scaffold. Moreover, unexpected synthesis methods have led to novel 2,7-naphthyridine derivatives displaying unique properties like delayed emission and solid-state acidochromism due to their twisted molecular conformations and special chemical structures (Wójcicka, 2021) (Jiang et al., 2022).
Molecular Structure Analysis
The molecular structure of 2,7-naphthyridine derivatives can significantly influence their chemical and physical properties. These structures are often characterized by their twisted conformations, which can affect their phosphorescence, thermally activated delayed fluorescence, and solid-state acidochromism. The molecular structure is determined using various analytical techniques such as NMR, MS, and elemental analysis, providing insight into the compound's conformation and electronic distribution (Jiang et al., 2022).
Chemical Reactions and Properties
2,7-Naphthyridine derivatives undergo a variety of chemical reactions, including cyclocondensation, intramolecular cyclization, and rearrangement reactions, to form complex structures. These reactions are facilitated by the presence of nitrogen atoms, which can act as nucleophilic sites for bond formation. The chemical properties of these derivatives are largely influenced by the substituents on the naphthyridine ring, which can modify the compound's reactivity, stability, and biological activity (Wójcicka, 2021).
Physical Properties Analysis
The physical properties of 2,7-naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substituents on the naphthyridine ring. Twisted molecular conformations, for instance, can lead to unique properties like high contrast solid-state acidochromism, which is significant for developing materials with specific optical characteristics (Jiang et al., 2022).
Scientific Research Applications
Synthesis and Biological Activity : 2,7-Naphthyridine derivatives exhibit a range of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects. Various methods of obtaining 2,7-Naphthyridine analogs have been explored due to this broad spectrum of biological activity (Wójcicka, 2021).
Hydrogen Bonds and Tautomerism : Studies on 2,7-disubstituted 1,8-naphthyridines show their ability to exhibit tautomerism and form multiple hydrogen bonds. This characteristic is crucial in understanding their behavior in solutions and solid states, and their interactions with other molecules (Alvarez-Rúa et al., 2004).
Electronic Spectra Studies : Detailed studies of the electronic spectra of 2,7-Naphthyridine, including absorption and emission spectra, provide insights into its vibrational modes and electronic structures. This understanding is valuable for potential applications in material science and photonics (Wormell & Lacey, 1992).
HIV-1 Integrase Inhibition : Naphthyridine derivatives have shown potential as inhibitors of HIV-1 integrase, an essential enzyme in the HIV replication process. This makes them candidates for antiviral drug development (Zhuang et al., 2003).
Antiarrhythmic Activity : Certain 2,7-Naphthyridine derivatives have been studied for their antiarrhythmic properties, indicating potential applications in cardiovascular therapeutics (Paronikyan et al., 1996).
Functionalization Techniques : Research into the regioselective functionalization of 2,7-Naphthyridines opens up possibilities for creating novel compounds with specific properties, useful in various chemical and biological applications (Greiner et al., 2015).
Phosphorescence and Acidochromism : Some 2,7-Naphthyridine derivatives exhibit unique properties like phosphorescence, thermally activated delayed fluorescence, and solid-state acidochromism, which can be utilized in material science and sensor development (Jiang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMECMKVPHMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179940 | |
Record name | 2,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine | |
CAS RN |
253-45-2 | |
Record name | 2,7-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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